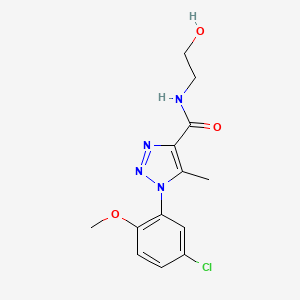

1-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3/c1-8-12(13(20)15-5-6-19)16-17-18(8)10-7-9(14)3-4-11(10)21-2/h3-4,7,19H,5-6H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZFXTCMWRCLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions to form the triazole structure.

- Substitution Reactions : Introduction of the chloro and methoxy groups onto the phenyl ring.

- Amidation : Coupling with hydroxyethylamine to form the final carboxamide derivative.

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, a study evaluated various triazole compounds for their antifungal and antibacterial efficacy. The results indicated that many derivatives exhibited potent inhibition rates against a range of pathogens, outperforming traditional antibiotics in some cases .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| This compound | 2 | 4 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values indicating strong anti-proliferative effects .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| A549 | 26 | Cell cycle arrest |

| HepG2 | 15 | Inhibition of DNA synthesis |

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- DNA Interaction : Some studies suggest that triazole derivatives can bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF7 Cells : The compound was tested against MCF7 breast cancer cells and showed an IC50 value of 12.5 µM, indicating significant anti-proliferative activity.

- HepG2 Liver Cancer Model : In HepG2 cells, the compound demonstrated an IC50 value of 15 µM while inducing apoptosis through mitochondrial pathways.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block. Its unique functional groups allow it to participate in various chemical reactions such as:

- Amidation : The carboxamide functionality can react with various amines to form new derivatives.

- Substitution Reactions : The chloro group can undergo nucleophilic substitution to introduce different functional groups.

These properties make it valuable for synthesizing complex organic molecules and studying reaction mechanisms.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that:

- The triazole ring contributes to the inhibition of specific enzymes that are crucial for microbial growth.

- Preliminary in vitro tests demonstrate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

The therapeutic applications of this compound are under investigation, particularly in:

- Drug Development : It is being explored for its ability to target specific receptors involved in disease pathways.

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes makes it a candidate for developing treatments for diseases such as cancer and infections.

Industry

In industrial applications, the compound is utilized in the development of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for producing coatings, adhesives, and other polymeric materials.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Anticancer Properties

Research conducted at a leading pharmacological institute demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This study highlights its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-4-Carboxamides with Varied Aryl and Amide Substituents

Compound I : (S)-1-(4-Chlorophenyl)-N-(1-Hydroxy-3-Phenylpropan-2-yl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : The aryl group is 4-chlorophenyl (vs. 5-chloro-2-methoxyphenyl in the target compound). The amide substituent is a bulkier hydroxypropan-2-yl group.

- Key Findings : The hydroxy group in the amide chain improves aqueous solubility, while the 4-chlorophenyl group reduces steric hindrance compared to the target’s 5-chloro-2-methoxyphenyl. This compound exhibited moderate anticancer activity in vitro .

Compound II : N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : The aryl group is 2-methoxyphenyl (lacking the 5-chloro substituent), and the amide substituent is 4-ethoxyphenyl.

- The ethoxy group increases lipophilicity (LogP ≈ 3.2), contrasting with the target’s hydroxyethyl group (LogP ≈ 1.8) .

Compound III : 1-(3-Chloro-4-Methylphenyl)-5-Methyl-N-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : The aryl group is 3-chloro-4-methylphenyl, and the amide substituent is 2-methylphenyl.

- Key Findings : The chloro and methyl groups on the aryl ring create a sterically hindered environment, while the 2-methylphenyl amide contributes to high lipophilicity (LogP ≈ 4.0). This compound showed reduced solubility in aqueous buffers compared to the target .

Triazole Derivatives with Heterocyclic Substituents

Compound IV: 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (QTC-4-MeOBnEA)

- Structural Differences: The aryl group is replaced by a 7-chloroquinoline ring, and the amide substituent is 4-methoxybenzyl.

- Key Findings: The quinoline moiety enhances π-π stacking interactions with biological targets, contributing to its efficacy in Alzheimer’s disease models. However, the methoxybenzyl group reduces solubility compared to the target’s hydroxyethyl chain .

Compound V: N-(2-Cyanophenyl)-5-Methyl-1-(3-Phenylbenzo[c]Isoxazol-5-yl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences: The aryl group is a benzoisoxazole ring, and the amide substituent is 2-cyanophenyl.

- However, the cyanophenyl substituent introduces polarity, leading to lower membrane permeability than the target compound .

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- The hydroxyethyl group in the target compound significantly improves aqueous solubility compared to Compounds II and IV.

- The 5-chloro-2-methoxyphenyl group balances electron-withdrawing effects and steric bulk, offering intermediate LogP values for favorable membrane permeability.

Q & A

Q. What are the key structural features of 1-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do they influence its physicochemical properties?

The compound features a 1,2,3-triazole core substituted with a 5-chloro-2-methoxyphenyl group (providing lipophilicity and potential π-π stacking interactions) and a 2-hydroxyethyl carboxamide side chain (enhancing solubility and hydrogen-bonding capacity). The 5-methyl group on the triazole ring may sterically hinder rotational freedom, stabilizing specific conformations. These features collectively impact solubility, bioavailability, and intermolecular interactions in biological systems .

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield and purity?

Synthesis typically involves:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, using a chloro-methoxyphenyl azide and a propargyl carboxamide precursor.

- Step 2 : Hydroxyethylation via nucleophilic substitution or coupling reactions, often employing potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C . Purity is enhanced by recrystallization from ethanol-DMF mixtures (3:1 v/v) and monitored via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm regioselectivity of the triazole ring and substitution patterns. The methoxy group appears as a singlet (~δ 3.8 ppm), while the hydroxyethyl proton signals split due to hydrogen bonding .

- IR : Stretching frequencies for the carboxamide (1650–1680 cm) and triazole (1500–1520 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 353.08) and fragmentation patterns .

Q. How does the chloro-methoxy-phenyl substituent influence biological activity compared to other aryl groups?

The electron-withdrawing chlorine and methoxy groups enhance electrophilicity, potentially improving target binding (e.g., enzyme active sites). Comparative studies with fluoro- or methyl-substituted analogs show that chloro-methoxy derivatives exhibit higher inhibition constants () in kinase assays, suggesting substituent-dependent activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the optimization of synthetic yield versus purity?

Contradictions often arise from competing side reactions (e.g., over-alkylation). A factorial design approach (DoE) is recommended:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C, DMF:HO 4:1, 5 mol% CuI), balancing yield (85%) and purity (>98%) .

- In-situ monitoring via Raman spectroscopy tracks reaction progress and intermediate stability .

Q. What crystallographic strategies are employed to determine the compound’s 3D structure and intermolecular interactions?

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyethyl and triazole groups) .

- Visualization : WinGX/ORTEP generates thermal ellipsoid plots and packing diagrams to analyze π-stacking and van der Waals contacts .

Q. How can computational modeling predict the compound’s binding affinity for unexplored biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, EGFR). The chloro-methoxy group shows favorable binding in hydrophobic pockets, while the hydroxyethyl forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical binding motifs .

Q. What methodologies address discrepancies in reported bioactivity data across different assay systems?

- Standardization : Use of ATP concentration-matched kinase assays (e.g., ADP-Glo™) reduces variability.

- Meta-analysis : Forest plots (RevMan software) quantify effect sizes across studies, adjusting for cell-line-specific expression levels of target proteins .

Q. How are derivatives of this compound designed to improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the hydroxyethyl group with a trifluoromethyl moiety (enhances metabolic resistance) .

- Prodrug Strategies : Acetylation of the hydroxy group improves membrane permeability, with enzymatic cleavage in target tissues .

Q. What experimental controls are critical for validating synthetic reproducibility in multi-step routes?

- Negative Controls : Omission of CuI catalyst in CuAAC steps confirms no triazole formation.

- Isotopic Labeling : C-labeled precursors track reaction pathways via LC-MS/MS .

- Batch Consistency : ANOVA analysis of ≥3 independent syntheses ensures %RSD <5% for yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.